molecular formula C8H10ClF3N2O2S B1427463 3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1339091-50-7

3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1427463
CAS RN: 1339091-50-7
M. Wt: 290.69 g/mol
InChI Key: NWSDDZVJEFSNBM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride (DMPP) is an organic compound belonging to the class of sulfonyl chlorides. It is a white, crystalline solid with a melting point of 115-117°C. DMPP is used in a variety of scientific research applications, including organic synthesis and drug discovery. In particular, it is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Self-Assembly and Metallosupramolecular Applications

The self-assembly process involving pyrazole derivatives can lead to the formation of complex metallosupramolecular structures. For instance, Hartshorn and Steel (1997) demonstrated that the reaction of a pyrazolylmethyl derivative with palladium chloride results in the self-assembly of a three-dimensional cage, highlighting the potential of such compounds in constructing intricate molecular architectures with potential applications in nanotechnology and molecular electronics. This study exemplifies the utility of pyrazole derivatives in the design of complex molecular systems (Hartshorn & Steel, 1997).

Synthesis of Novel Materials

Pyrazole derivatives have been explored for their utility in synthesizing novel materials with desirable properties. Liu et al. (2013) synthesized new fluorinated polyamides containing pyrazole moieties, which exhibited excellent solubility, thermal stability, and mechanical properties. These materials have potential applications in electronics, aerospace, and other high-performance material sectors, demonstrating the versatility of pyrazole derivatives in materials science (Liu et al., 2013).

Catalysis

The development of novel catalysts utilizing pyrazole structures has been a significant area of research. Zolfigol et al. (2015) introduced a sulfonic acid-functionalized pyridinium chloride based on a pyrazole derivative, showcasing its efficacy in catalyzing tandem reactions. This study underlines the role of pyrazole-based compounds in catalytic applications, offering efficient and environmentally friendly alternatives to traditional catalysts (Zolfigol et al., 2015).

Ionic Liquids and Solvent Applications

The structure and properties of ionic liquids incorporating pyrazole derivatives have been extensively studied. For instance, Bradley et al. (2002) investigated a series of imidazolium salts containing various anions, including those derived from pyrazole, to understand their phase behavior and applications as novel solvents. These studies highlight the potential of pyrazole derivatives in creating new ionic liquids with applications ranging from green chemistry to solvent systems (Bradley et al., 2002).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the exploration of pyrazole derivatives for their bioactivity and potential as therapeutic agents is noteworthy. Tucker et al. (2015) developed a sulfur-functionalized aminoacrolein derivative for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of pyrazole derivatives in drug discovery and development processes (Tucker et al., 2015).

properties

IUPAC Name

3,5-dimethyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClF3N2O2S/c1-5-7(17(9,15)16)6(2)14(13-5)4-3-8(10,11)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSDDZVJEFSNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(F)(F)F)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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